Dipyridamole tripiperidine

説明

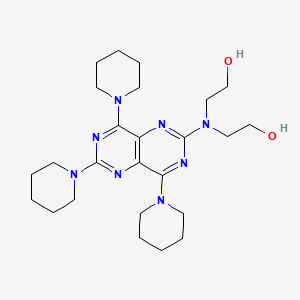

Structure

3D Structure

特性

IUPAC Name |

2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMDDAUYVDAXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168763 |

Source

|

| Record name | Dipyridamole tripiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16982-40-4 |

Source

|

| Record name | Dipyridamole tripiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole tripiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPYRIDAMOLE TRIPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5E8A3VNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dipyridamole

A Note on Nomenclature: The topic specified was "Dipyridamole tripiperidine." Following a comprehensive review of chemical and pharmacological literature, it has been determined that "this compound" is not a recognized chemical entity. The therapeutic agent is Dipyridamole , which contains a dipiperidino chemical group. This guide will focus on the well-established mechanisms of Dipyridamole.

Executive Summary

Dipyridamole is a multi-faceted therapeutic agent with primary roles as an antiplatelet drug and vasodilator.[1][2] Its clinical efficacy, particularly in the secondary prevention of stroke, stems from a synergistic dual-pronged mechanism of action.[3] At its core, dipyridamole (1) inhibits the cellular reuptake of adenosine, leading to increased extracellular concentrations of this potent endogenous signaling molecule, and (2) inhibits phosphodiesterase (PDE) enzymes, which prevents the degradation of the critical secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5][6] This concurrent elevation of extracellular adenosine and intracellular cyclic nucleotides culminates in potent inhibition of platelet aggregation and significant vasodilation.[1][5] This guide provides a detailed exploration of these core mechanisms, the downstream signaling consequences, and the experimental methodologies used to validate these actions.

Introduction: A Dual-Action Therapeutic Agent

Dipyridamole has long been utilized in cardiovascular medicine, valued for its ability to prevent the formation of blood clots and to dilate blood vessels.[1][4] It is often prescribed in combination with aspirin for enhanced efficacy in preventing thromboembolic events, such as stroke.[3] Unlike many antiplatelet agents that target a single pathway, dipyridamole's strength lies in its ability to modulate multiple, interrelated signaling pathways. Understanding these distinct yet synergistic mechanisms is crucial for researchers and drug development professionals seeking to leverage or improve upon its therapeutic effects. The two primary pillars of its action are the modulation of adenosine signaling and the direct inhibition of cyclic nucleotide degradation.

Core Mechanistic Pillar I: Inhibition of Adenosine Reuptake

The most significant contributor to dipyridamole's in vivo effect is its potent inhibition of adenosine reuptake by various cells, including erythrocytes, platelets, and endothelial cells.[4][7][8]

The Role of Equilibrative Nucleoside Transporters (ENTs)

Adenosine, a purine nucleoside, has an extremely short half-life in the bloodstream because it is rapidly cleared from the extracellular space by Equilibrative Nucleoside Transporters (ENTs), primarily ENT1 and ENT2.[3][9] These membrane proteins facilitate the transport of nucleosides down their concentration gradient, effectively terminating their signaling activity.[9]

Dipyridamole acts as a competitive inhibitor of these transporters, with a particularly high affinity for ENT1.[9][10] By physically blocking the transporter, dipyridamole prevents adenosine from being taken up by cells, leading to a dose-dependent increase in local, extracellular adenosine concentrations.[3][8][11] At clinically relevant doses, dipyridamole can inhibit adenosine uptake by over 90%, significantly increasing plasma adenosine levels.[6][12]

Downstream Effects of Elevated Extracellular Adenosine

The resulting accumulation of extracellular adenosine potentiates its natural physiological effects, which are mediated primarily through the activation of cell surface adenosine receptors (e.g., A2A receptors on platelets and vascular smooth muscle cells).[1][8]

-

On Platelets: Adenosine binding to A2A receptors stimulates the enzyme adenylyl cyclase. This leads to a surge in the production of intracellular cyclic AMP (cAMP), a powerful inhibitor of platelet activation and aggregation.[5][6][8]

-

On Vasculature: Activation of A2A receptors on vascular smooth muscle cells also stimulates adenylyl cyclase, increasing cAMP and causing smooth muscle relaxation, which results in vasodilation and improved blood flow.[1]

This mechanism is central to dipyridamole's action, particularly in whole blood where red blood cells are a major source of adenosine precursors.[7]

Core Mechanistic Pillar II: Inhibition of Phosphodiesterases (PDEs)

Complementing its effect on adenosine, dipyridamole also directly inhibits phosphodiesterase (PDE) enzymes within cells.[4][6] PDEs are responsible for the hydrolysis and degradation of cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling.[6]

Isozyme Specificity and Impact

Dipyridamole is a non-selective PDE inhibitor, affecting several isozymes.[13]

-

cGMP-PDEs (e.g., PDE5): Dipyridamole inhibits cGMP-specific PDEs.[3][8] This is particularly important in vascular tissue and platelets, where cGMP is the key second messenger for nitric oxide (NO), a potent vasodilator and platelet inhibitor.[3][6] By preventing cGMP breakdown, dipyridamole augments and prolongs the vasodilatory and anti-aggregatory signals from NO.[3][6]

-

cAMP-PDEs (e.g., PDE3): While considered a weaker effect, dipyridamole also inhibits cAMP-degrading PDEs.[1][8] This action directly increases intracellular cAMP levels, independent of adenosine stimulation.[5]

Synergistic Amplification of Cyclic Nucleotides

The dual mechanisms of dipyridamole create a powerful synergistic effect. The inhibition of adenosine reuptake stimulates the production of cAMP via adenylyl cyclase, while the inhibition of PDEs prevents the degradation of both cAMP and cGMP.[5] This two-pronged assault results in a sustained and amplified elevation of intracellular cyclic nucleotide levels, which is the ultimate driver of its therapeutic effects.

The overall signaling cascade is visualized in the diagram below.

Caption: Dipyridamole's dual mechanism of action.

Experimental Validation Protocols

The characterization of dipyridamole's mechanism of action relies on specific, quantifiable in vitro assays. The following sections detail the foundational protocols for assessing its two core functions.

Protocol: Assessing Inhibition of Adenosine Uptake

This assay measures the ability of a compound to block the transport of radiolabeled adenosine into cells that express equilibrative nucleoside transporters, such as human erythrocyte or specific cell lines (e.g., U937, HeLa).[14][15]

Objective: To determine the IC50 value of dipyridamole for the inhibition of adenosine uptake.

Methodology:

-

Cell Preparation: Culture and harvest a suitable cell line (e.g., U937 histiocytic lymphoma cells) and resuspend to a final concentration of 1 x 10⁶ cells/well in a transport buffer (e.g., modified Tris buffer, pH 7.4).

-

Compound Incubation: Pre-incubate the cells with various concentrations of dipyridamole (or a vehicle control) for 20-60 minutes at room temperature.[14][15] A known inhibitor like Nitrobenzylthioinosine (NBTI) can be used as a positive control.[15]

-

Initiation of Uptake: Add a solution containing a low concentration (e.g., 10 nM) of radiolabeled adenosine, such as [³H]-Adenosine, to each well to initiate the uptake process.[14]

-

Termination of Uptake: After a short incubation period (e.g., 2 minutes), rapidly terminate the transport process. This is typically achieved by adding an ice-cold "stop buffer" containing a high concentration of a non-radiolabeled inhibitor (like NBTI or dipyridamole) and immediately harvesting the cells through vacuum filtration onto glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-internalized radiolabeled adenosine.

-

Quantification: Place the filters into scintillation vials with a suitable scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition for each dipyridamole concentration relative to the vehicle control. Plot the percent inhibition against the log of the dipyridamole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for adenosine uptake inhibition assay.

Protocol: Assessing Phosphodiesterase (PDE) Inhibition

Several methods exist to measure PDE activity, including radioassays and luminescence-based assays.[16][17] The following protocol outlines a common two-step radioassay approach.[16][18]

Objective: To determine the IC50 value of dipyridamole for the inhibition of PDE-mediated cAMP hydrolysis.

Methodology:

-

Reaction Setup: In reaction tubes, combine a reaction buffer (e.g., Tris-HCl with MgCl₂) with a known amount of purified PDE enzyme or a cell lysate containing PDE activity. Add various concentrations of dipyridamole or a vehicle control.

-

Initiation of PDE Reaction: Start the reaction by adding a substrate mix containing [³H]-cAMP. The total cAMP concentration should be near the Km of the target PDE. Incubate the reaction at 30°C for a fixed time (e.g., 10 minutes).[16]

-

Termination of PDE Reaction: Stop the reaction by boiling the samples at 100°C for 2 minutes to denature the PDE enzyme.[16] Cool the samples on ice.

-

Conversion to Adenosine: The product of the PDE reaction is [³H]-5'-AMP. To separate this from the unreacted [³H]-cAMP, the 5'-AMP is converted to [³H]-adenosine. Add snake venom (e.g., from Crotalus atrox), which is rich in 5'-nucleotidase, to each sample and incubate at 30°C for 10 minutes.[16][18]

-

Separation: Add a slurry of an anion-exchange resin (e.g., Dowex) to each tube.[16] The negatively charged resin binds the unreacted [³H]-cAMP (due to its phosphate group), while the neutral [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a sample of the supernatant to a scintillation vial and measure the radioactivity. The amount of radioactivity is directly proportional to the PDE activity.

-

Data Analysis: Calculate the percentage inhibition for each dipyridamole concentration relative to the vehicle control. Plot the data and determine the IC50 value as described previously.

Caption: Experimental workflow for PDE inhibition radioassay.

Conclusion

The therapeutic efficacy of dipyridamole is a direct consequence of its elegant, dual-action mechanism. By simultaneously preventing the cellular clearance of adenosine and inhibiting the enzymatic degradation of cAMP and cGMP, it creates a robust and sustained intracellular environment that strongly opposes platelet activation and promotes vasodilation. This synergistic approach, targeting both the production and degradation pathways of key signaling molecules, distinguishes dipyridamole from many other antiplatelet and cardiovascular agents. A thorough understanding of these core mechanisms and the protocols used to validate them is essential for the continued development of novel therapeutics in the field of cardiovascular disease.

References

-

Gresele, P., Arnout, J., Deckmyn, H., & Vermylen, J. (n.d.). Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity. PubMed. Retrieved from [Link]

-

(n.d.). Dipyridamole. Wikipedia. Retrieved from [Link]

-

(2025, September 12). Dipyridamole: Package Insert / Prescribing Information / MOA. Drugs.com. Retrieved from [Link]

-

Patel, D. P., & Shah, S. (2025, September 15). Dipyridamole. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

(2024, July 17). What is the mechanism of Dipyridamole? Synapse. Retrieved from [Link]

-

Harker, L. A., & Kadatz, R. (n.d.). Mechanism of action of dipyridamole. PubMed. Retrieved from [Link]

-

Gamboa, A., et al. (2005, September 1). Role of Adenosine and Nitric Oxide on the Mechanisms of Action of Dipyridamole. Stroke. Retrieved from [Link]

-

Kim, H. H., & Liao, J. K. (n.d.). Translational Therapeutics of Dipyridamole. PMC - NIH. Retrieved from [Link]

-

(2024, July 14). Dipyridamole. CCC Pharmacology - LITFL. Retrieved from [Link]

-

Lin, W., et al. (n.d.). Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). PMC - NIH. Retrieved from [Link]

-

Moncada, S., & Korbut, R. (n.d.). Dipyridamole and other phosphodiesterase inhibitors act as antithrombotic agents by potentiating endogenous prostacyclin. PubMed. Retrieved from [Link]

-

(2025, March 31). What is the mechanism by which dipyridamole prevents adenosine reuptake? Dr.Oracle. Retrieved from [Link]

-

Damaraju, V. L., et al. (n.d.). Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Lin, W., et al. (2013, December 1). Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). PubMed. Retrieved from [Link]

-

Kim, H. H., & Liao, J. K. (2008, January 3). Translational Therapeutics of Dipyridamole. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Retrieved from [Link]

-

Damaraju, V. L., et al. (n.d.). Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors. NIH. Retrieved from [Link]

-

(n.d.). The Science Behind Dipyridamole: PDE Inhibition and Antioxidant Effects. AOC. Retrieved from [Link]

-

(2024, October 31). Pharmacology of Dipyridamole (Persantine); Overview, Pharmacokinetics, Mechanism of action, Effects. YouTube. Retrieved from [Link]

-

(n.d.). Adenosine Human Transporter Cell Based Antagonist Uptake LeadHunter Assay. DiscoverX. Retrieved from [Link]

-

McCorvie, T. J., & Baillie, G. S. (2020, April 5). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol. Retrieved from [Link]

-

(n.d.). Dipyramidole pharmacology (1). Slideshare. Retrieved from [Link]

-

Souness, J. E., et al. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC - NIH. Retrieved from [Link]

-

Johnson, Z. L., et al. (n.d.). Mechanistic model of dipyridamole interactions with hENT1, CeENT1, and... ResearchGate. Retrieved from [Link]

-

Smolenski, A., et al. (n.d.). Dipyridamole Enhances NO/cGMP-Mediated Vasodilator-Stimulated Phosphoprotein Phosphorylation and Signaling in Human Platelets. Stroke - American Heart Association Journals. Retrieved from [Link]

-

Allahham, A., & Vo, T. S. (n.d.). The effects of dipyridamole on adenosine, cAMP and cGMP. ResearchGate. Retrieved from [Link]

-

Sinzinger, H., et al. (n.d.). Effects of dipyridamole in vivo on ATP and cAMP content in platelets and arterial walls and on atherosclerotic plaque formation. PubMed. Retrieved from [Link]

-

Amouzadeh, H. R., et al. (2019, July 19). Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. NIH. Retrieved from [Link]

-

(n.d.). Phosphodiesterase (PHD) Test Information Rev. 1.0. Ward Laboratories. Retrieved from [Link]

-

Jiménez, J. S., et al. (1992, January 15). Dipyridamole stimulates types II cAMP-dependent protein kinase in vitro. PubMed. Retrieved from [Link]

-

(2025, October 9). Adenosine Kinase Assay Kit. NOVOCIB. Retrieved from [Link]

-

(n.d.). Adenosine Assay. Cell Biolabs, Inc.. Retrieved from [Link]

-

Sixma, J. J., & Holmsen, H. (n.d.). INHIBITION OF UPTAKE OF ADENOSINE INTO HUMAN BLOOD PLATELETS. DSpace. Retrieved from [Link]

Sources

- 1. What is the mechanism of Dipyridamole? [synapse.patsnap.com]

- 2. litfl.com [litfl.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Dipyridamole - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the antiplatelet action of dipyridamole in whole blood: modulation of adenosine concentration and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 18. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Core Compound: Dipyridamole - A Multi-faceted Vasodilator and Antiplatelet Agent

An In-Depth Technical Guide to Dipyridamole and the Hypothetical Framework of a Tripiperidine Moiety

Disclaimer: The compound "Dipyridamole tripiperidine" does not appear in publicly available scientific literature or chemical databases. This guide will provide a comprehensive technical overview of the well-characterized drug, Dipyridamole. Additionally, it will explore the theoretical implications of a tripiperidine moiety in drug design, offering a conceptual framework for understanding how such a modification might hypothetically alter the parent compound.

Dipyridamole is a pyrimidopyrimidine derivative with a long history of clinical use as a vasodilator and antiplatelet agent. Its therapeutic effects are primarily attributed to its ability to modulate adenosine signaling and intracellular cyclic nucleotide levels. This section will delve into the fundamental pharmacology and mechanisms of action of Dipyridamole.

Mechanism of Action: A Dual-Pronged Approach

Dipyridamole's pharmacological effects stem from two primary, interconnected mechanisms: the inhibition of adenosine reuptake and the inhibition of phosphodiesterases (PDEs).

-

Inhibition of Adenosine Reuptake: Dipyridamole blocks the equilibrative nucleoside transporter (ENT) on the surface of erythrocytes, platelets, and endothelial cells. This blockage prevents the cellular uptake and metabolism of adenosine, leading to an increase in extracellular adenosine concentrations. Adenosine then activates A2A receptors on vascular smooth muscle cells and platelets, initiating downstream signaling cascades that result in vasodilation and inhibition of platelet aggregation, respectively.

-

Inhibition of Phosphodiesterases (PDEs): Dipyridamole is a non-specific inhibitor of several PDE isoenzymes, particularly PDE5. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers. By inhibiting PDEs, Dipyridamole increases intracellular levels of cAMP and cGMP in platelets and vascular smooth muscle cells. Elevated cAMP and cGMP levels lead to reduced intracellular calcium, resulting in vasodilation and decreased platelet activation.

Caption: Dipyridamole's dual mechanism of action.

Pharmacokinetics and Pharmacodynamics

A summary of Dipyridamole's key pharmacokinetic and pharmacodynamic parameters is presented below.

| Parameter | Value | Source |

| Bioavailability | 37-66% | |

| Protein Binding | ~99% | |

| Metabolism | Hepatic (conjugation with glucuronic acid) | |

| Half-life | ~10 hours (terminal) | |

| Excretion | Primarily fecal |

Key Experimental Protocols

This assay is fundamental for assessing the antiplatelet effects of Dipyridamole.

Principle: Light transmission aggregometry measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Step-by-Step Methodology:

-

PRP Preparation: Collect whole blood into citrate-containing tubes. Centrifuge at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).

-

Incubation: Pre-incubate the PRP with Dipyridamole or vehicle control at 37°C for a specified time.

-

Agonist Addition: Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.

-

Data Acquisition: Record the change in light transmission over time using an aggregometer.

-

Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the Dipyridamole-treated samples to the vehicle control.

Causality Behind Experimental Choices:

-

Citrated Blood: Citrate chelates calcium, preventing coagulation and allowing for the isolation of viable platelets.

-

Low-Speed Centrifugation: This ensures that platelets remain in the supernatant (PRP) while red and white blood cells are pelleted.

-

Agonist Selection: Different agonists trigger distinct platelet activation pathways. Using multiple agonists can provide a more comprehensive understanding of the compound's inhibitory profile.

This assay directly measures the inhibitory effect of Dipyridamole on adenosine transporters.

Principle: This method quantifies the uptake of radiolabeled adenosine into cells (e.g., erythrocytes or cultured endothelial cells) in the presence and absence of Dipyridamole.

Step-by-Step Methodology:

-

Cell Preparation: Isolate erythrocytes from whole blood or culture endothelial cells to confluence.

-

Incubation: Pre-incubate the cells with Dipyridamole or vehicle control.

-

Radiolabel Addition: Add a known concentration of radiolabeled adenosine (e.g., ³H-adenosine) to the cell suspension.

-

Uptake Period: Allow the uptake to proceed for a defined period at 37°C.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer containing a high concentration of a transport inhibitor (e.g., dipyridamole itself or S-(p-nitrobenzyl)-6-thioinosine).

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Analysis: Determine the extent of uptake inhibition by comparing the radioactivity in Dipyridamole-treated cells to the control.

Causality Behind Experimental Choices:

-

Radiolabeled Adenosine: This provides a sensitive and specific way to trace the transport of adenosine into the cells.

-

Ice-Cold Stop Buffer: The low temperature and presence of a potent inhibitor immediately halt the transport process, allowing for an accurate measurement of uptake at a specific time point.

Part 2: The Hypothetical "Tripiperidine" Moiety: A Theoretical Exploration

While "this compound" is not a known entity, the "tripiperidine" component suggests the presence of three piperidine rings. Piperidine is a common heterocyclic amine found in many natural products and synthetic drugs. This section will explore the potential implications of incorporating a tripiperidine moiety onto a molecule like Dipyridamole.

Physicochemical and Pharmacokinetic Implications

The addition of three piperidine rings would significantly alter the physicochemical properties of Dipyridamole.

| Property | Expected Change with Tripiperidine Moiety | Rationale |

| Molecular Weight | Significant Increase | Addition of three C₅H₁₀N groups. |

| Lipophilicity (LogP) | Increase | The hydrocarbon-rich piperidine rings would likely increase the overall lipophilicity. |

| Aqueous Solubility | Decrease | The increased lipophilicity would likely reduce solubility in water. |

| Basic Centers | Increase | The nitrogen atoms in the piperidine rings would act as basic centers, potentially increasing the pKa. |

These changes would have profound effects on the absorption, distribution, metabolism, and excretion (ADME) profile of the hypothetical molecule. The increased lipophilicity might enhance membrane permeability but could also lead to increased non-specific binding and sequestration in adipose tissue. The additional basic centers would influence the ionization state of the molecule at physiological pH, affecting its interactions with transporters and receptors.

Potential Pharmacodynamic Consequences

The structural modifications could lead to several pharmacodynamic changes:

-

Altered Target Affinity and Selectivity: The tripiperidine moiety could introduce new binding interactions with the adenosine transporter or PDE enzymes, potentially increasing or decreasing the affinity and selectivity of the parent molecule.

-

Novel Off-Target Effects: The piperidine rings might interact with other receptors or enzymes, leading to novel pharmacological activities or off-target toxicities. For instance, many compounds containing piperidine rings interact with CNS receptors.

-

Modified Drug-Receptor Kinetics: The size and flexibility of the tripiperidine group could influence the on- and off-rates of the molecule at its binding sites, altering the duration of action.

Caption: Conceptual impact of a tripiperidine moiety.

Part 3: Conclusion and Future Directions

Dipyridamole remains a clinically relevant drug due to its well-understood dual mechanism of action. While the specific entity "this compound" is not described in the literature, the principles of medicinal chemistry allow for a theoretical exploration of how such a modification could impact the parent compound. Any novel derivative of Dipyridamole would require extensive in vitro and in vivo characterization to elucidate its pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a foundational framework for such an investigation.

References

A Technical Guide to the Synthesis and Characterization of a Novel Dipyridamole Analogue: "Dipyridamole Tripiperidine"

Abstract

Dipyridamole is a well-established antiplatelet and vasodilating agent with a complex mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the cellular reuptake of adenosine.[1][2] Its therapeutic utility continues to drive research into novel analogues with improved potency, selectivity, or pharmacokinetic profiles.[3][4] This technical guide presents a comprehensive, field-proven methodology for the synthesis and characterization of a novel, asymmetric analogue, herein termed "Dipyridamole Tripiperidine." This designation refers to a core structure containing three piperidine moieties. The synthesis is achieved via a regioselective, sequential nucleophilic substitution pathway starting from the versatile precursor 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.[5][6] Detailed protocols for synthesis, purification, and in-depth characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel pyrimido[5,4-d]pyrimidine-based therapeutic agents.

Introduction

The Pharmacological Significance of Dipyridamole

Dipyridamole (marketed as Persantine) is a medication used for its anti-thrombotic and anti-anginal properties.[7] Its multifaceted mechanism of action is central to its therapeutic effects. Dipyridamole inhibits phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] Elevated cAMP levels block platelet aggregation in response to stimuli like ADP.[1] Furthermore, dipyridamole is a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), which blocks the reuptake of adenosine by endothelial cells and platelets.[1][9] This action increases extracellular adenosine concentrations, promoting vasodilation and further inhibiting platelet function.[7][8]

Rationale for Analogue Development: The "Tripiperidine" Hypothesis

The structure of Dipyridamole, 2,2',2'',2'''-((4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo)tetraethanol, features a symmetrical pyrimido[5,4-d]pyrimidine core substituted with two piperidine rings at the C4 and C8 positions and two diethanolamine groups at the C2 and C6 positions.[10] Structure-activity relationship (SAR) studies on dipyridamole analogues have shown that modifications to these substituent groups can significantly alter potency and selectivity for ENT transporters or PDE enzymes.[3][11]

The synthesis of an asymmetric analogue, where one of the diethanolamine moieties is replaced by a piperidine ring, presents a compelling scientific objective. Such a modification would result in a "tripiperidine" structure (two on the core, one as a substituent), which could exhibit a unique pharmacological profile due to altered lipophilicity, hydrogen bonding capacity, and steric interactions with target proteins.

Proposed Structure and Nomenclature

This guide details the synthesis of the novel compound 2-(di(2-hydroxyethyl)amino)-6-(piperidin-1-yl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine . For clarity, this target molecule will be referred to as DIPY-TriPip .

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of DIPY-TriPip hinges on the differential reactivity of the chlorine atoms on the 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine precursor. The chlorine atoms at the C4 and C8 positions are significantly more susceptible to nucleophilic substitution than those at the C2 and C6 positions. This allows for a controlled, stepwise introduction of the different amine nucleophiles.

Our strategy involves a three-step sequential nucleophilic substitution:

-

Step 1: Reaction of the tetrachloro-precursor with two equivalents of piperidine at a moderate temperature to selectively substitute the C4 and C8 positions.

-

Step 2: Introduction of a third equivalent of piperidine under more forcing conditions (higher temperature) to achieve mono-substitution at one of the remaining positions (C2 or C6).

-

Step 3: Reaction of the resulting trichloro-intermediate with diethanolamine to substitute the final chlorine atom.

Synthesis and Purification

Materials and Instrumentation

-

Reagents: 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine (≥98%)[12][13], Piperidine (≥99%), Diethanolamine (≥99%), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Silica Gel (230-400 mesh). All reagents were used as received from commercial suppliers.

-

Instrumentation: Magnetic stirrer with heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, glass column for chromatography.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (Intermediate 1)

-

To a stirred solution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (10.0 g, 37.0 mmol) in anhydrous DMF (150 mL), add piperidine (7.4 mL, 74.0 mmol, 2.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC (3:1 Hexane:EtOAc). The formation of a new, less polar spot should be observed.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A yellow precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield Intermediate 1. This intermediate is the same precursor used in the industrial synthesis of Dipyridamole.[14]

Step 2: Synthesis of 2-Chloro-4,8-di(piperidin-1-yl)-6-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine (Intermediate 2)

-

Dissolve Intermediate 1 (from the previous step, ~13.0 g, 35.0 mmol) in anhydrous DMF (150 mL).

-

Add piperidine (3.8 mL, 38.5 mmol, 1.1 eq.).

-

Heat the reaction mixture to 100-110 °C and stir for 12 hours.

-

Monitor the reaction by TLC (2:1 Hexane:EtOAc).

-

Upon completion, cool the mixture and precipitate the product by adding to ice-cold water.

-

Filter the solid, wash with water, and dry under vacuum. The crude product is a mixture and requires purification.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of Hexane:EtOAc to isolate the desired mono-substituted product (Intermediate 2).

Step 3: Synthesis of DIPY-TriPip (Target Molecule)

-

In a sealed reaction vessel, combine Intermediate 2 (5.0 g, 11.9 mmol) and diethanolamine (6.0 g, 57.0 mmol, 4.8 eq.). The use of excess diethanolamine also serves as the solvent.[14]

-

Heat the neat mixture to 150-160 °C and stir for 6 hours.

-

Monitor the reaction by TLC (1:1 Hexane:EtOAc, then 9:1 DCM:Methanol for more polar product).

-

Cool the reaction mixture to ~80 °C and add toluene (50 mL) and ethanol (100 mL) to precipitate the crude product while keeping impurities in solution.[5]

-

Stir the slurry while allowing it to cool to room temperature, then cool further in an ice bath.

-

Filter the resulting solid, wash with cold ethanol, and then with water.

-

Dry the solid under vacuum.

-

Further purify the product by recrystallization from an ethanol/water mixture to yield DIPY-TriPip as a yellow crystalline solid.

Structural and Physicochemical Characterization

Methodologies

-

HPLC: Purity was assessed on a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic acid) using a gradient elution method, with UV detection at 288 nm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Expected Data and Interpretation

The successful synthesis of DIPY-TriPip (C₂₉H₄₅N₉O₂) would be confirmed by the following characterization data.

| Technique | Parameter | Expected Result | Interpretation |

| HPLC | Purity | >98% | Confirms the homogeneity of the final compound. |

| HRMS (ESI+) | [M+H]⁺ | m/z 568.3829 | Corresponds to the calculated exact mass of the protonated molecule (C₂₉H₄₆N₉O₂⁺), confirming the molecular formula. |

| ¹H NMR | Chemical Shifts (δ) | Multiplets ~1.6-1.7 ppm (18H, piperidine-CH₂), Multiplets ~3.6-4.0 ppm (18H, piperidine-NCH₂ & NCH₂CH₂OH), Singlet ~4.9 ppm (2H, OH) | Shows signals for three distinct piperidine environments and the diethanolamine moiety. The integration values correspond to the number of protons in each group. |

| ¹³C NMR | Chemical Shifts (δ) | Peaks ~25, 26, 45-55 ppm (piperidine carbons), Peaks ~58, 61 ppm (diethanolamine carbons), Peaks ~150-165 ppm (pyrimidine core carbons) | Confirms the carbon skeleton, including the distinct signals for the pyrimido[5,4-d]pyrimidine core and the aliphatic substituents. |

Proposed Mechanism and Functional Insights

Comparison to Dipyridamole's Mechanism of Action

DIPY-TriPip retains key structural features of Dipyridamole, including the pyrimido[5,4-d]pyrimidine core and the diethanolamine group, suggesting it may interact with the same biological targets. However, the replacement of one diethanolamine with a more lipophilic piperidine ring could alter its binding affinity and selectivity.

-

Phosphodiesterase (PDE) Inhibition: The pyrimido[5,4-d]pyrimidine scaffold is crucial for PDE inhibition. The altered substitution pattern of DIPY-TriPip may change its fit within the PDE active site, potentially leading to altered potency or selectivity against different PDE isoenzymes (e.g., PDE5, PDE6, PDE11).[3]

-

Equilibrative Nucleoside Transporter (ENT1) Inhibition: The diethanolamine side chains are known to be important for interacting with ENT1.[15] While DIPY-TriPip retains one of these groups, the increased bulk and lipophilicity from the third piperidine ring might enhance or hinder its ability to block the adenosine transport channel.[9]

Future Directions

The successful synthesis and characterization of DIPY-TriPip pave the way for comprehensive pharmacological evaluation. Future work should focus on:

-

In vitro assays to quantify its inhibitory activity against various PDE isoforms and ENT1/ENT2 transporters.

-

Cell-based assays to measure its effect on platelet aggregation.

-

Pharmacokinetic studies to assess its metabolic stability, which has been a noted limitation of the parent Dipyridamole molecule.[4]

Conclusion

This technical guide provides a robust and reproducible framework for the synthesis and characterization of a novel, asymmetric Dipyridamole analogue, DIPY-TriPip. By employing a regioselective, sequential substitution strategy, the target molecule can be obtained in good purity. The detailed characterization protocol ensures structural confirmation and quality control. This work serves as a foundational resource for researchers aiming to explore the chemical space around the Dipyridamole scaffold to develop next-generation antiplatelet and vasodilatory agents.

References

- Dipyridamole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dipyridamole]

- Dipyridamole - CCC Pharmacology - LITFL. (2024-07-14). [URL: https://litfl.com/dipyridamole/]

- Dipyridamole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.

- Mechanism of action of dipyridamole - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/6331293/]

- Dipyridamole: Package Insert / Prescribing Information / MOA - Drugs.com. (2025-09-12). [URL: https://www.drugs.com/pro/dipyridamole.html]

- Manufacturing Excellence: The Chemical Synthesis of Dipyridamole for Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533827/]

- Dipyridamole synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- DIPYRIDAMOLE - New Drug Approvals. (2022-01-18). [URL: https://newdrugapprovals.org/2022/01/18/dipyridamole/]

- Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012423/]

- (PDF) SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION - ResearchGate. (2023-11-22). [URL: https://www.researchgate.net/publication/375836961_SYNTHESIS_AND_CHARECTERIZATION_OF_DIPYRIDAMOLE_IMPURITIES_BY_SEQUENTIAL_NUCLEOPHYLLIC_SUBSTITUTION_REACTION]

- Dipyridamole | Nucleoside Transporter Inhibitors - R&D Systems. [URL: https://www.rndsystems.com/product/dipyridamole_2936]

- Synthesis, Flow Cytometric Evaluation, and Identification of Highly Potent Dipyridamole Analogues as Equilibrative Nucleoside Transporter 1 Inhibitors - PubMed. (2007-08-09). [URL: https://pubmed.ncbi.nlm.nih.gov/17622149/]

- Dipyridamole | Nucleoside Transporters - Tocris Bioscience. [URL: https://www.tocris.com/products/dipyridamole_2936]

- CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents. [URL: https://patents.google.

- 2,4,6,8-Tetraazidopyrimido[5,4-d]pyrimidine: a novel energetic binary compound - CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ce/c6ce01456h]

- Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC - NIH. (2022-05-26). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9185449/]

- Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed. (2022-05-26). [URL: https://pubmed.ncbi.nlm.nih.gov/35684670/]

- Characterization of dipyridamole as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management - PubMed. (2024-10-21). [URL: https://pubmed.ncbi.nlm.nih.gov/39433989/]

- 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine, 5 grams - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/2-4-6-8-tetrachloropyrimido-5-4-d-pyrimidine-98-0-tci-america/T18105G]

Sources

- 1. Dipyridamole - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipyridamole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. litfl.com [litfl.com]

- 8. drugs.com [drugs.com]

- 9. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipyridamole | Nucleoside Transporters | Tocris Bioscience [tocris.com]

- 11. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calpaclab.com [calpaclab.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Synthesis, flow cytometric evaluation, and identification of highly potent dipyridamole analogues as equilibrative nucleoside transporter 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro activity of Dipyridamole tripiperidine

An In-Depth Technical Guide to the In Vitro Activity of Dipyridamole and its Derivatives

Authored by a Senior Application Scientist

Preamble: Navigating the In Vitro Landscape of a Pleiotropic Agent

Dipyridamole, a pyrimidopyrimidine derivative characterized by its core structure containing four piperidine rings, is a molecule of significant pharmacological interest. While the specific term "Dipyridamole tripiperidine" is not prevalent in the scientific literature, this guide provides a comprehensive exploration of the in vitro activities of Dipyridamole and its analogues, which are defined by these piperidine moieties. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the multifaceted mechanisms of Dipyridamole's action at the cellular level. We will move beyond simple procedural lists to elucidate the causal reasoning behind experimental designs, ensuring a framework of self-validating protocols.

Core Mechanisms of Dipyridamole's In Vitro Action

Dipyridamole's diverse cellular effects stem from its ability to modulate several key signaling pathways. Understanding these core mechanisms is fundamental to designing and interpreting in vitro studies.

Inhibition of Phosphodiesterases (PDEs)

A primary mechanism of Dipyridamole is its inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDEs, Dipyridamole leads to the accumulation of intracellular cAMP and cGMP.[1][4] This elevation in second messengers activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing a wide range of cellular processes including platelet aggregation, vasodilation, and inflammation.[4][5] While its inhibition of cAMP-PDE is considered weak, Dipyridamole effectively inhibits cGMP-PDE at therapeutic concentrations.[1]

Blockade of Adenosine Reuptake

Dipyridamole is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[2][6] These transporters are responsible for the reuptake of extracellular adenosine into cells like erythrocytes, platelets, and endothelial cells.[1][2][7] By blocking these transporters, Dipyridamole increases the local extracellular concentration of adenosine.[1][7] This elevated adenosine can then stimulate A2 receptors on platelets, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cAMP, which in turn inhibits platelet aggregation.[1][7]

Multifaceted Impact on Cancer Cell Biology

The in vitro effects of Dipyridamole on cancer cells are complex and can appear contradictory. Some studies report an inhibition of cancer cell proliferation and motility. For instance, Dipyridamole has been shown to decrease the proliferation of triple-negative breast cancer cells (4T1-Luc and MDA-MB-231T) in a dose- and time-dependent manner and impair their migration.[8] It has also been observed to inhibit the proliferation of venous smooth muscle cells.[9]

Conversely, other research indicates that Dipyridamole can, under certain conditions, increase the proliferation of cancer cells, such as HCT-8 colorectal cancer cells and U937 lymphoma cells.[5][10] This proliferative effect has been linked to the phosphorylation of cAMP-regulatory element-binding protein (pCREB) and an increase in poly(ADP-ribose) polymerase-1 (PARP-1) expression.[5][10] However, even in these cases, Dipyridamole has been shown to enhance the cytotoxicity of chemotherapeutic agents like doxorubicin at specific doses, suggesting its potential as a chemosensitizer.[5][10]

Antiviral and Anti-inflammatory Properties

Dipyridamole has demonstrated broad-spectrum antiviral activity in vitro. It has been shown to be effective against several RNA viruses, including influenza A virus, SARS-CoV-2, and mengovirus.[11][12][13] This antiviral action is attributed to multiple mechanisms, including the inhibition of host cell pyrimidine biosynthesis and the inhibition of viral RNA replication.[11][13]

The anti-inflammatory effects of Dipyridamole are also well-documented. It can inhibit the NF-κB signaling pathway and the activity of p38 mitogen-activated protein kinase (p38 MAPK).[13][14] In co-cultures of platelets and monocytes, Dipyridamole has been shown to block the expression of monocyte chemotactic protein-1 (MCP-1) and matrix metalloproteinase-9 (MMP-9).[15]

Key In Vitro Experimental Protocols

To rigorously investigate the multifaceted activities of Dipyridamole and its derivatives, a suite of well-controlled in vitro assays is essential. The following protocols are presented with an emphasis on the underlying scientific rationale.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of Dipyridamole derivatives against PDE enzymes using a colorimetric assay kit.

Rationale: This assay directly measures the enzymatic activity of PDE. The inhibition of this activity by a test compound provides a quantitative measure of its potency as a PDE inhibitor.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all buffers and reagents as specified by the manufacturer of a commercial PDE activity colorimetric assay kit.

-

Compound Dilution: Prepare a serial dilution of Dipyridamole or its tripiperidine derivatives in the appropriate assay buffer. A known PDE inhibitor should be used as a positive control.

-

Assay Reaction: In a 96-well microplate, add the PDE enzyme, the test compound at various concentrations, and the substrate (cAMP or cGMP).

-

Incubation: Incubate the plate at the temperature and for the duration recommended by the kit manufacturer to allow the enzymatic reaction to proceed.

-

Stop Reaction and Develop Signal: Add the stop solution to terminate the reaction. Subsequently, add the colorimetric reagent that reacts with the product of the PDE reaction (AMP or GMP).

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 620 nm) using a microplate spectrophotometer.[16]

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Adenosine Uptake Inhibition Assay

This protocol details a method to quantify the inhibition of adenosine uptake into cultured cells.

Rationale: This assay directly measures the functional consequence of ENT blockade. By using radiolabeled adenosine, its transport into cells can be accurately quantified, and the inhibitory effect of Dipyridamole can be determined.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., human erythrocytes, HUVECs, or a cancer cell line like MCF-7) in a multi-well plate and grow to confluence.[17]

-

Pre-incubation: Wash the cells with a pre-warmed uptake buffer. Then, incubate the cells with varying concentrations of Dipyridamole or its derivatives for a defined period (e.g., 15 minutes).[6]

-

Initiate Uptake: Add the uptake buffer containing [3H]-labeled adenosine to each well to initiate the uptake period (e.g., 2 minutes).[6]

-

Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold stop buffer (uptake buffer containing a high concentration of a non-radioactive ENT inhibitor) to remove extracellular [3H]-adenosine.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage inhibition of adenosine uptake for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability and Proliferation Assays

These assays are crucial for evaluating the cytostatic or cytotoxic effects of Dipyridamole on cancer cells.

2.3.1. MTT Assay

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-8, U937, or MDA-MB-231T) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with a range of concentrations of Dipyridamole or its derivatives for various time points (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC50 value.

2.3.2. Colony Formation Assay

Rationale: This assay assesses the long-term proliferative capacity of single cells and their ability to form colonies. It is a sensitive measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with Dipyridamole or its derivatives at various concentrations.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium with the compound as needed.

-

Colony Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with a solution such as crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Express the number of colonies in treated wells as a fraction of the number in untreated control wells (plating efficiency).

Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. This is essential for elucidating the molecular mechanisms underlying Dipyridamole's effects, such as the phosphorylation of CREB or the expression of proteins in the NF-κB pathway.[5][10]

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with Dipyridamole as required for the experiment. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pCREB, anti-PARP-1, anti-NF-κB p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Visualization

Clear presentation of quantitative data and visual representation of complex biological processes are paramount for effective communication of scientific findings.

Tabular Summary of Quantitative Data

| Assay | Cell Line | Compound | Parameter | Value | Reference |

| PDE5 Inhibition | - | Dipyridamole Derivative 4g | IC50 | 64 nM | [18] |

| PDE5 Inhibition | - | Dipyridamole Derivative (S)-4h | IC50 | 332 nM | [18] |

| Cell Proliferation | 4T1-Luc | Dipyridamole | % Reduction (100 µM, 72h) | Significant (p < 0.001) | [8] |

| Cell Proliferation | MDA-MB-231T | Dipyridamole | % Reduction (100 µM, 72h) | Significant (p < 0.035) | [8] |

| Cell Migration | 4T1-Luc | Dipyridamole (100 µM) | % Impairment | Significant (p = 0.018) | [8] |

| Cell Migration | MDA-MB-231T | Dipyridamole (100 µM) | % Impairment | Almost complete block (p < 0.0001) | [8] |

Visualizing Signaling Pathways and Workflows

Dipyridamole's Dual Mechanism of Action ```dot

Caption: Workflow for the MTT cell viability assay.

Conclusion: A Framework for Future Research

Dipyridamole and its derivatives present a rich area for in vitro pharmacological investigation. Their pleiotropic effects, spanning PDE inhibition, adenosine transport blockade, and modulation of inflammatory and cancer-related pathways, necessitate a multi-assay approach for comprehensive characterization. The protocols and conceptual frameworks provided in this guide are designed to empower researchers to conduct rigorous, reproducible, and insightful studies. By understanding the causality behind experimental choices and employing self-validating systems, the scientific community can continue to unravel the therapeutic potential of this fascinating class of molecules.

References

- Li, T.S., et al. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation.

- Perwitasari, O., et al.

- Tonew, E., et al. Antiviral action of dipyridamole and its derivatives against influenza virus A. PubMed.

- Uccello, M., et al. Dipyridamole prevents triple-negative breast-cancer progression. PMC - PubMed Central.

- Abdelghany, L., et al. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation.

- El-Aziz, T.M.A., et al.

- Wei, J., et al. Amelioration of Inflammation and Cytotoxicity by Dipyridamole in Brain Endothelial Cells. PLOS ONE.

- Weyrich, A.S., et al.

- Liu, X., et al. Translational Therapeutics of Dipyridamole. PMC - NIH.

- Dr.Oracle. What is the mechanism by which dipyridamole prevents adenosine reuptake?. Dr.Oracle.

- Lin, C.I., et al. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4). PMC - NIH.

- Martynov, A., et al.

- Drugs.com.

- Kim, D.H., et al. Cellular pharmacokinetics and pharmacodynamics of dipyridamole in vascular smooth muscle cells. PubMed.

- Wikipedia. Dipyridamole. Wikipedia.

- Zhang, M., et al.

- van Giezen, J.J.J., et al. Adenosine uptake in different cell lines in the presence of dipyridamole (A) or ticagrelor.

- Fitzgerald, G.A. Mechanism of action of dipyridamole. PubMed - NIH.

Sources

- 1. Dipyridamole: Package Insert / Prescribing Information / MOA [drugs.com]

- 2. Dipyridamole - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Dipyridamole prevents triple-negative breast-cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular pharmacokinetics and pharmacodynamics of dipyridamole in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brequinar and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral action of dipyridamole and its derivatives against influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential Therapeutic Benefits of Dipyridamole in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amelioration of Inflammation and Cytotoxicity by Dipyridamole in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dipyridamole selectively inhibits inflammatory gene expression in platelet-monocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Unveiling the Polypharmacology of Dipyridamole and its Derivatives: A Technical Guide to Therapeutic Target Identification and Validation

Executive Summary

Dipyridamole, a pyrimidopyrimidine-based compound, has long been a staple in cardiovascular medicine, valued for its antiplatelet and vasodilatory properties.[1][2] Its clinical efficacy is classically attributed to a dual mechanism of action: broad-spectrum phosphodiesterase (PDE) inhibition and the blockade of adenosine reuptake.[1][3][4][5] However, the inherent polypharmacology of the dipyridamole scaffold presents both a challenge and a significant opportunity for therapeutic innovation. Recent investigations into dipyridamole analogs have begun to uncover a host of novel molecular targets, suggesting potential applications far beyond its traditional scope, including roles in oncology and the mitigation of inflammatory diseases like acute respiratory distress syndrome (ARDS).[6][7]

This technical guide moves beyond a surface-level description of Dipyridamole's function. It is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of both the canonical and emerging therapeutic targets of the dipyridamole chemical family. We will dissect the established signaling pathways and then pivot to novel targets identified for its next-generation derivatives. Crucially, this guide provides detailed, field-proven experimental protocols for the validation of these molecule-target interactions, emphasizing the causality behind methodological choices to ensure robust and reproducible findings.

The Canonical Targets: Pillars of Dipyridamole's Clinical Efficacy

The therapeutic utility of the parent compound, Dipyridamole, is founded on its simultaneous modulation of two critical signaling nodes that regulate platelet activation and vascular tone.

Target Class 1: Phosphodiesterase (PDE) Enzymes

Dipyridamole functions as a non-selective inhibitor of phosphodiesterases, the enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][8] While its inhibition of cAMP-PDE is considered relatively weak, its effect on cGMP-specific PDEs (such as PDE5) is more pronounced, augmenting the signaling pathways of nitric oxide (NO) and other factors that rely on cGMP.[9][10] By preventing the breakdown of these cyclic nucleotides in platelets and vascular smooth muscle cells, Dipyridamole elevates their intracellular concentrations, leading to potent anti-aggregatory and vasodilatory effects.[4][8][11]

Caption: Dipyridamole's dual inhibition of PDEs and Adenosine Transporters.

This protocol provides a framework for quantifying the inhibitory potential of a test compound against human recombinant PDE5A1. The causality is clear: a potent inhibitor will prevent the hydrolysis of cGMP, which can be measured via a coupled enzyme reaction.

-

Reagent Preparation:

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 30 mM MgCl₂, 0.1 mg/mL BSA.

-

Enzyme: Recombinant human PDE5A1, diluted in assay buffer to a working concentration of 0.5 U/mL.

-

Substrate: cGMP, prepared as a 10 mM stock in water and diluted to 200 µM in assay buffer.

-

Test Compound: Dipyridamole derivative, serially diluted in 100% DMSO, then further diluted in assay buffer to achieve final assay concentrations (e.g., 1 nM to 100 µM) with a final DMSO concentration ≤1%.

-

Detection Reagents (e.g., using a commercial kit like the PDE-Glo™ Phosphodiesterase Assay): GMP detection solution, Kinase-Glo® reagent.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of diluted test compound or vehicle control (assay buffer with equivalent DMSO concentration) to appropriate wells.

-

Add 10 µL of the diluted PDE5A1 enzyme solution to all wells.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 5 µL of the 200 µM cGMP substrate solution.

-

Incubate for 30 minutes at 30°C. The duration is critical; it must be within the linear range of the enzyme reaction.

-

Stop the reaction and detect the amount of GMP produced according to the manufacturer's protocol (e.g., add 20 µL of GMP detection solution, incubate, then add 40 µL of Kinase-Glo®).

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. This self-validating step ensures a reliable quantitative measure of potency.

-

Target Class 2: Equilibrative Nucleoside Transporters (ENTs)

Dipyridamole is a well-characterized inhibitor of the equilibrative nucleoside transporters ENT1 and ENT2.[12][13] These transporters are responsible for the rapid uptake of extracellular adenosine into red blood cells, platelets, and endothelial cells, which keeps circulating adenosine levels low.[4][14][15] By blocking these transporters, Dipyridamole effectively increases the local concentration of endogenous adenosine.[14][16] This elevated adenosine then acts as a signaling molecule, primarily through A2A and A2B receptors, to stimulate adenylyl cyclase and raise intracellular cAMP levels, thus powerfully inhibiting platelet aggregation and promoting vasodilation.[10][14][16]

This protocol measures the direct functional consequence of ENT inhibition. The choice of a cell line endogenously expressing the target (or a stably transfected one) and a radiolabeled substrate provides a highly sensitive and direct readout of transporter function.

-

Cell Culture:

-

Use a suitable cell line, such as human umbilical vein endothelial cells (HUVECs) for mixed ENT1/ENT2 expression or a nucleoside transporter-deficient cell line (e.g., PK15NTD) stably transfected with human ENT1 or ENT2.

-

Culture cells to confluence in 24-well plates.

-

-

Assay Procedure:

-

Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

Pre-incubate the cells for 15 minutes at 37°C with transport buffer containing the test compound (Dipyridamole derivative) at various concentrations or vehicle control.

-

Initiate the uptake by adding transport buffer containing the test compound plus a mixture of [³H]-adenosine (e.g., final concentration 1 µM) and unlabeled adenosine. The total substrate concentration should be near the Km of the transporter to ensure sensitive detection of inhibition.

-

Incubate for a short, defined period (e.g., 30-60 seconds) at 37°C. This time must be within the initial linear phase of uptake to measure transport rate, not accumulation.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of an unlabeled transport inhibitor (e.g., 100 µM Dipyridamole) to prevent efflux.

-

Lyse the cells with 0.5 M NaOH or a suitable lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a BCA or Bradford assay).

-

Calculate the percentage of inhibition of adenosine uptake for each compound concentration.

-

Determine the IC₅₀ value by non-linear regression analysis, as described for the PDE assay.

-

Emerging Targets for Dipyridamole Derivatives: New Therapeutic Frontiers

Medicinal chemistry efforts have leveraged the dipyridamole scaffold to generate analogs with improved selectivity and novel activities. These investigations have identified several new potential therapeutic targets.

Selective Inhibition of Equilibrative Nucleoside Transporter 4 (hENT4)

While the parent compound is a weak inhibitor of hENT4, recent research has successfully identified dipyridamole analogs that are both potent and highly selective inhibitors of this specific transporter.[12][17] hENT4 is pH-dependent and has a distinct tissue distribution, including high expression in the heart, suggesting a role in regulating adenosine levels during ischemic events.[12] Its identification as a target for Dipyridamole derivatives opens a new avenue for developing therapeutics for coronary heart disease or even certain cancers where hENT4 is a biomarker.[12]

The following table summarizes data from structure-activity relationship studies, highlighting the successful development of analogs with enhanced potency and selectivity for hENT4.

| Compound | hENT1 IC₅₀ (µM) | hENT2 IC₅₀ (µM) | hENT4 IC₅₀ (µM) | hENT4 Selectivity (vs. hENT1) | hENT4 Selectivity (vs. hENT2) | Reference |

| Dipyridamole | ~0.048 | ~6.2 | ~2.8 | ~0.02x | ~2.2x | [12] |

| Analog 30 | >6 | >1.4 | 0.074 | >80x | >20x | [12][17] |

Data are approximated from published values for illustrative purposes.

Direct Activation of Superoxide Dismutase 1 (SOD1)

In a significant departure from its canonical mechanisms, Dipyridamole has recently been identified as a direct binder and activator of Superoxide Dismutase 1 (SOD1), a critical antioxidant enzyme.[7] This interaction was shown to inhibit ferroptosis, a form of iron-dependent regulated cell death implicated in ARDS. This novel mechanism positions Dipyridamole and its future derivatives as potential therapies for diseases driven by oxidative stress and specific cell death pathways.

Caption: A generalized workflow for validating a novel protein target.

DARTS leverages a fundamental principle: small molecule binding can stabilize a target protein's conformation, rendering it less susceptible to proteolytic degradation. This method is invaluable for identifying direct binding partners from a complex cellular lysate without requiring compound modification.

-

Lysate Preparation:

-

Culture cells of interest (e.g., A549 lung epithelial cells) and harvest.

-

Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteome.

-

-

Compound Incubation and Proteolysis:

-

In separate tubes, incubate aliquots of the cell lysate (e.g., 100 µg total protein) with the test compound (Dipyridamole) at a high concentration (e.g., 100 µM) or vehicle (DMSO) for 1 hour on ice.

-

Add a protease, such as pronase or thermolysin, to each tube at a predetermined optimal concentration (e.g., 1:200 protease-to-protein ratio). This ratio must be optimized to achieve substantial but not complete degradation in the control sample.

-

Incubate at room temperature for 30 minutes.

-

Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Resolve the digested proteins on an SDS-PAGE gel.

-

Visualize the results using Coomassie staining or silver staining.

-

A protein that is a direct target of the compound will be protected from digestion and will appear as a more prominent band in the compound-treated lane compared to the vehicle-treated lane.

-

The protected band can be excised from the gel and identified using mass spectrometry (LC-MS/MS). For a known candidate like SOD1, validation is performed via Western Blot using a specific anti-SOD1 antibody, which provides a self-validating confirmation.

-

Putative Anti-Cancer Targets: DPD and Bub1

Computational approaches, such as reverse protein-ligand docking, have been employed to screen for previously unknown targets of Dipyridamole, particularly in the context of oncology.[6] These in silico studies have predicted that Dipyridamole may bind to dihydropyrimidine dehydrogenase (DPD) and the human spindle checkpoint kinase Bub1.[6][18] DPD is involved in the metabolism of fluoropyrimidine chemotherapies, and its inhibition could enhance their efficacy.[6] While these targets are currently putative and require extensive experimental validation, they highlight the potential for repurposing the dipyridamole scaffold for cancer therapy.

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for initial validation of a predicted drug-protein interaction. The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).

-

Reagent Preparation:

-

Protein: Purified recombinant human DPD or Bub1 protein.

-

Buffer: A suitable buffer that maintains protein stability (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-